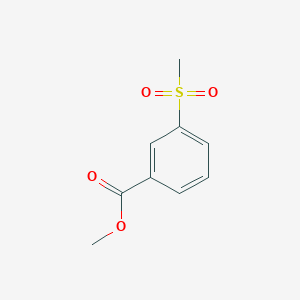

Methyl 3-(methylsulfonyl)benzoate

Overview

Description

Methyl 3-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H10O4S . It has a molecular weight of 214.24 g/mol . The IUPAC name for this compound is methyl 3-methylsulfonylbenzoate .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 . The Canonical SMILES for this compound is COC(=O)C1=CC(=CC=C1)S(=O)(=O)C . Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 391.0±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 190.3±25.7 °C . The index of refraction is 1.519 .Scientific Research Applications

Synthesis of Complex Organic Compounds

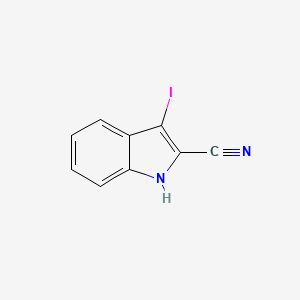

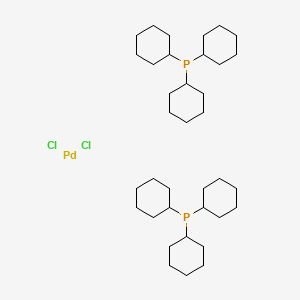

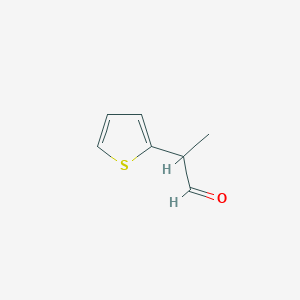

Methyl 3-(methylsulfonyl)benzoate serves as a pivotal intermediate in the synthesis of various complex organic molecules. A notable application is in the development of 3-(methylsulfonyl)benzo[b]thiophenes through a photoinduced sulfonylation process. This method, leveraging a radical relay strategy, enables the efficient creation of methylsulfonyl-containing compounds under mild conditions, highlighting its significance in organic synthesis and potential in medicinal chemistry (Gong et al., 2019).

Organic Synthesis Methodologies

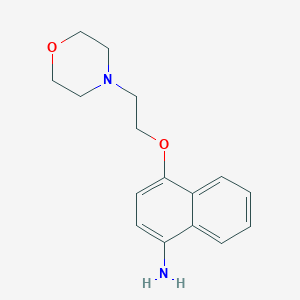

Further research into the chemistry of this compound and related compounds has led to advancements in organic synthesis methodologies. For instance, the compound has been utilized in Friedel–Crafts acylation reactions, demonstrating its versatility as a reagent in the synthesis of benzophenone derivatives from aromatic compounds. This process showcases the compound's role in facilitating novel synthetic routes for the generation of valuable organic compounds (Hwang et al., 2000).

Novel Acaricide Development

In the realm of agricultural chemistry, derivatives of this compound, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, have been explored for their acaricidal properties. This investigation into structurally related compounds underscores the potential of this compound in the development of new acaricides, offering insights into its applicability beyond basic organic synthesis (Kimura & Hourai, 2005).

Catalytic Systems and Polymer Synthesis

This compound's derivatives have also found applications in catalytic systems and polymer synthesis. For example, its structural analogs have been employed in the synthesis of polyheteroacenes and ladder polymers, which are of interest for their semiconductor properties. These applications demonstrate the compound's utility in materials science, particularly in the development of novel electronic materials (Oyaizu et al., 2002).

Safety and Hazards

Methyl 3-(methylsulfonyl)benzoate is classified as a combustible liquid, and it is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, and face protection . In case of swallowing, it is advised to call a poison center or doctor .

Properties

IUPAC Name |

methyl 3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLLSNKBORJJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424078 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-69-8 | |

| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)